1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(3,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
1-(3,5-Difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring and the presence of the 3,5-difluorophenyl group.
Properties
Molecular Formula |
C13H14F2O2 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14F2O2/c1-12(2)6-13(7-12,11(16)17)8-3-9(14)5-10(15)4-8/h3-5H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
HFLHZCIIYLSAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O)C |
Origin of Product |
United States |
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